molecular formula C5H6BrIN2 B6215217 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole CAS No. 2742659-31-8

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole

Cat. No.: B6215217
CAS No.: 2742659-31-8
M. Wt: 300.9
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Description

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and substituents at positions 3, 4, and 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves the halogenation of 1,4-dimethyl-1H-pyrazole. One common method includes the bromination and iodination of the pyrazole ring using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The bromine and iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methyl-1H-pyrazole
  • 3-iodo-5-methyl-1H-pyrazole
  • 3,5-dibromo-1H-pyrazole
  • 3,5-diiodo-1H-pyrazole

Uniqueness

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. This dual halogenation enhances its reactivity and allows for selective functionalization, making it a valuable compound in synthetic chemistry and various applications .

Properties

CAS No.

2742659-31-8

Molecular Formula

C5H6BrIN2

Molecular Weight

300.9

Purity

95

Origin of Product

United States

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